![molecular formula C18H17ClN4OS B2924034 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide CAS No. 1351787-45-5](/img/structure/B2924034.png)

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

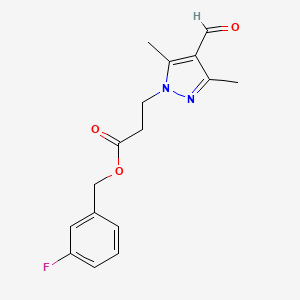

The compound “2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule is substituted with various functional groups including an amide group, a methyl group, and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen and sulfur atoms in the thiazole ring, the nitrogen in the pyridine ring, and the nitrogen in the amide group could potentially result in the formation of hydrogen bonds with other molecules . This could have implications for the compound’s solubility, reactivity, and interactions with biological molecules.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions, while the thiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents . The compound’s reactivity would be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents on the rings .Applications De Recherche Scientifique

Mycobacterium Tuberculosis GyrB Inhibitors

A study designed and synthesized a series of compounds for their in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among these, a compound showed promising activity against all tests, indicating its potential as a GyrB inhibitor, which is essential for bacterial DNA replication (Jeankumar et al., 2013).

Antimicrobial Activity

Another research synthesized new pyridine derivatives and tested their antimicrobial activity. The synthesized compounds displayed variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical structure's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Polyamides Synthesis

Research focused on synthesizing new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing a pyridyl moiety, demonstrated good thermal properties and solubility in polar solvents, indicating their utility in materials science (Faghihi & Mozaffari, 2008).

Antihypertensive α-Blocking Agents

A study synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, evaluating them as antihypertensive α-blocking agents. These compounds exhibited good activity and low toxicity, suggesting their potential in hypertension management (Abdel-Wahab et al., 2008).

Anticancer and Anti-Inflammatory Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized and evaluated as anti-inflammatory and analgesic agents. Some of these compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).

Molluscicidal Properties

A study on thiazolo[5,4-d]pyrimidines revealed their molluscicidal properties against the intermediate host of schistosomiasis, indicating a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other pyridine and thiazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

Other pyridine and thiazole derivatives have been shown to affect a variety of biochemical pathways, including signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

Its molecular weight and structure suggest it may be well-absorbed and distributed throughout the body .

Result of Action

Other pyridine and thiazole derivatives have been shown to have a variety of effects, including anti-inflammatory, anti-cancer, and anti-viral activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c1-11-3-5-13(6-4-11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIRCYKRTKGVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2923955.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)

![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)

![2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2923968.png)

![(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2923969.png)

![6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2923971.png)

![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)